3-(7,8-dimethoxy-1,3-dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl)propanoic acid
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Overview
Description
3-(7,8-Dimethoxy-1,3-dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl)propanoic acid is a synthetic organic compound with a complex structure, consisting of methoxy groups, imidazoisoquinoline core, and a propanoic acid moiety. Its unique framework lends itself to diverse applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(7,8-dimethoxy-1,3-dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl)propanoic acid typically involves multi-step reactions, starting from simpler precursors:
Formation of the Imidazoisoquinoline Core: : This usually begins with the condensation of an aromatic aldehyde with a suitable amine, leading to the formation of the imidazoisoquinoline backbone.
Dimethoxylation: : Subsequent steps involve introducing methoxy groups at the desired positions using reagents such as dimethyl sulfate.
Acylation: : Finally, the incorporation of the propanoic acid moiety is achieved via acylation, utilizing appropriate carboxylating agents like acetic anhydride under controlled conditions.
Industrial Production Methods: In industrial settings, large-scale production of this compound employs optimized synthetic routes. Efficient catalytic systems, precise temperature control, and automated procedures ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions:
Oxidation: : Reacts with oxidizing agents like potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: : Reduction of the imidazoisoquinoline ring is achievable using hydrogen in the presence of a catalyst like palladium.
Substitution: : The methoxy groups can be substituted under nucleophilic conditions with reagents like sodium hydride.
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Nucleophiles: : Sodium hydride, potassium tert-butoxide.
Major Products: The reactions typically yield derivatives that retain the core structure, with modifications at the methoxy or imidazoisoquinoline sites, leading to new functionalized compounds.
Scientific Research Applications
In Chemistry: Utilized in the study of organic reaction mechanisms and synthesis of novel compounds with potential pharmacological activities.
In Biology: Used as a probe in biological studies to explore enzyme interactions and protein binding due to its unique structural properties.
In Medicine: Explored for its potential therapeutic effects, particularly in the design of enzyme inhibitors and receptor modulators.
In Industry: Applied in the development of advanced materials and catalysts, due to its complex molecular framework.
Mechanism of Action
The compound interacts with molecular targets through its imidazoisoquinoline core, which fits into specific binding sites of proteins or enzymes. This interaction can inhibit or modify the activity of these targets, affecting biochemical pathways.
Comparison with Similar Compounds
Similar Compounds:
3-(7,8-Dimethoxy-1,3-dioxo-2,3-dihydroimidazo[1,5-b]isoquinolin-2-yl)acetic acid
3-(6,7-Dimethoxy-1,3-dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl)propanoic acid
Unique Features: Compared to its analogs, 3-(7,8-dimethoxy-1,3-dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl)propanoic acid possesses unique methoxy positioning and propanoic acid moiety, conferring distinct reactivity and interaction profiles.
Conclusion
This compound is a multifaceted compound with significant implications across various fields of research. Its unique structure and versatile reactivity make it an important subject of study in modern science.
Properties
IUPAC Name |
3-(7,8-dimethoxy-1,3-dioxo-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-2-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O6/c1-23-12-6-9-5-11-15(21)17(4-3-14(19)20)16(22)18(11)8-10(9)7-13(12)24-2/h6-7,11H,3-5,8H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCVHDVXANQFIOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN3C(CC2=C1)C(=O)N(C3=O)CCC(=O)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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